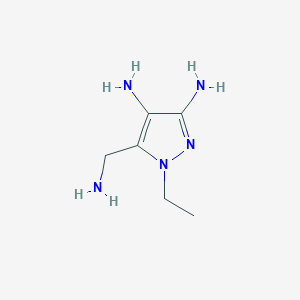

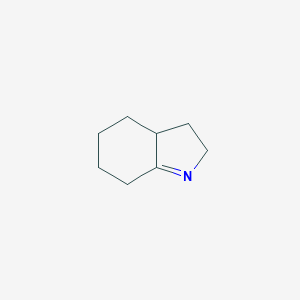

3,3a,4,5,6,7-Hexahydro-2H-indole

Overview

Description

3,3a,4,5,6,7-Hexahydro-2H-indole is a chemical compound with the molecular formula C8H13N . It has a molecular weight of 123.19552 and an exact mass of 123.105 .

Synthesis Analysis

The synthesis of 3,3a,4,5,6,7-Hexahydro-2H-indole can be achieved by condensation of unsaturated carbonyl with hydrazine in ethanol as a solvent . Another method involves the reaction between various 2,6-bis-substituted-benzylidene-cyclohexanones and differently substituted hydrazine in the presence of acetic acid .Molecular Structure Analysis

The molecular structure of 3,3a,4,5,6,7-Hexahydro-2H-indole includes a hydrogen bond acceptor count of 1, a topological polar surface area of 12.4, a heavy atom count of 9, and an undefined atom stereocenter count of 1 .Chemical Reactions Analysis

The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3a,4,5,6,7-Hexahydro-2H-indole include a predicted boiling point of 280.6±40.0 °C and a predicted density of 1.53±0.1 g/cm3 . The compound also has a topological polar surface area of 12.4 .Scientific Research Applications

Synthesis and Functionalization of Indoles : Indoles, including 3,3a,4,5,6,7-Hexahydro-2H-indole, are crucial in the synthesis of biologically active natural and unnatural compounds. Palladium-catalyzed reactions have become significant in the synthesis of complex molecules, including indoles, providing access to fine chemicals, agrochemicals, and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

Classification of Indole Synthesis : The development of new methods for indole synthesis, such as for 3,3a,4,5,6,7-Hexahydro-2H-indole, is a significant area of research. A framework for classifying all indole syntheses has been proposed, which is vital for understanding the history and current state of indole synthesis (Taber & Tirunahari, 2011).

Preparation of 3,4-Fused Tricyclic Indoles : The synthesis of 3,4-fused indoles, which includes derivatives of 3,3a,4,5,6,7-Hexahydro-2H-indole, is critical due to their biological activities and synthetic challenges. Various strategies, including palladium-catalyzed transformations, are developed for this purpose (Shan, Gao, & Jia, 2013).

Structural Analysis of Novel Indole Derivatives : The indole derivatives are extensively studied for applications in various fields. Spectroscopic techniques and X-ray diffraction (XRD) studies are employed to understand the molecular structure of these derivatives, which is essential for their practical applications (Tariq et al., 2020).

Cycloaddition Reactions with Indoles : The [3+2]-cycloaddition reactions of 2-vinylindoles with in situ generated 2-methide-2H-indoles, related to 3,3a,4,5,6,7-Hexahydro-2H-indole, provide a highly enantioselective synthesis of Pyrrolo[1,2-a]indoles, which are important in natural products and pharmaceuticals (Bera & Schneider, 2016).

Tandem Process Involving Cyclization of 2-Ethynylanilines and CO2 Fixation : A novel method involving cyclization of 2-ethynylanilines followed by CO2 fixation at the 3-position of the indole ring, relevant to 3,3a,4,5,6,7-Hexahydro-2H-indole, has been developed. This method provides a simple strategy for CO2 fixation in heterocyclic chemistry (Inamoto et al., 2012).

Nucleophilic Reactivities of Indoles : The study of the coupling kinetics of indole and its derivatives, including 3,3a,4,5,6,7-Hexahydro-2H-indole, with various electrophilic species is crucial for understanding their reactivities and applications in synthesis (Lakhdar et al., 2006).

Future Directions

The future directions of 3,3a,4,5,6,7-Hexahydro-2H-indole research could involve exploring its potential antimicrobial properties, given the observed activities of related compounds . Further studies could also focus on optimizing its synthesis process and investigating its other potential applications in various fields.

properties

IUPAC Name |

3,3a,4,5,6,7-hexahydro-2H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWMLMIWOUFWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3a,4,5,6,7-Hexahydro-2H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)

![N-[4-(benzenesulfonylimino)-2,3,5,6-tetrachlorocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B186997.png)